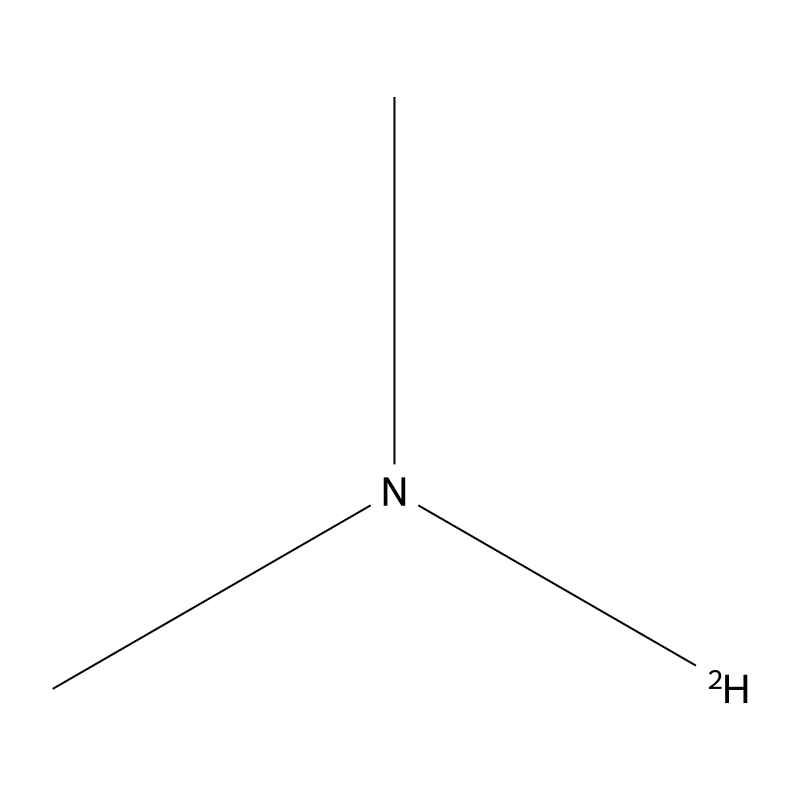

Dimethylamine-N-D1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Dimethylamine-N-D1 is a deuterated variant of dimethylamine, characterized by the substitution of one hydrogen atom with deuterium, resulting in the chemical formula (CD₃)₂NH. This compound is a secondary amine, appearing as a colorless, flammable gas with an ammonia-like odor. Dimethylamine-N-D1 is utilized in various industrial and research contexts, particularly in organic synthesis and metabolic studies due to its unique isotopic labeling capabilities .

- Oxidation: It can be oxidized to form dimethylamine-N-oxide using oxidizing agents such as hydrogen peroxide or peracids.

- Reduction: The compound can be reduced to yield methylamine, typically employing reducing agents like lithium aluminum hydride.

- Nucleophilic Substitution: Dimethylamine-N-D1 can engage in nucleophilic substitution reactions, where it acts as a nucleophile in reactions with alkyl halides, leading to various substituted amines.

Common Reagents and Conditions- Oxidation: Hydrogen peroxide or peracids at ambient conditions.

- Reduction: Lithium aluminum hydride under anhydrous conditions.

- Substitution: Alkyl halides in polar aprotic solvents.

Major Products Formed- From Oxidation: Dimethylamine-N-oxide.

- From Reduction: Methylamine.

- From Substitution: Various substituted amines depending on the alkyl halide used.

- From Oxidation: Dimethylamine-N-oxide.

- From Reduction: Methylamine.

- From Substitution: Various substituted amines depending on the alkyl halide used.

Dimethylamine-N-D1 exhibits significant biological activity, primarily due to its role as a methylating agent. In biological systems, it can transfer its deuterated methyl group to other molecules, which can alter their metabolic pathways. This property makes it valuable for tracing biochemical processes and enhancing the metabolic stability of deuterated drugs. The incorporation of deuterium can lead to improved pharmacokinetics and reduced toxicity in drug development .

The synthesis of Dimethylamine-N-D1 can be achieved through multiple methods:

- Catalytic Reaction: A common industrial method involves the catalytic reaction of methanol and ammonia at elevated temperatures and pressures. The reaction proceeds as follows:Following this, deuterium is incorporated through exchange reactions under controlled conditions.

- Deuterated Methylation: Another approach utilizes Boc-benzylamine as a precursor and TsOCD₃ as the deuterated methylation reagent.

Dimethylamine-N-D1 has diverse applications across several fields:

- Organic Chemistry: Serves as a reagent in organic synthesis and as a precursor for other deuterated compounds.

- Biological Research: Used in metabolic studies to trace pathways involving methylation.

- Pharmaceutical Development: Important for creating deuterated drugs that exhibit enhanced metabolic stability and efficacy.

- Industrial Uses: Employed in manufacturing agrochemicals and fine chemicals .

Research indicates that Dimethylamine-N-D1 interacts with various molecular targets, particularly in metabolic pathways where it acts as a methyl donor. The incorporation of deuterium allows researchers to study the dynamics of these interactions more precisely, providing insights into drug metabolism and efficacy. This isotopic labeling is crucial for understanding how drugs behave within biological systems, potentially leading to better therapeutic outcomes .

Several compounds are structurally or functionally similar to Dimethylamine-N-D1:

| Compound Name | Type | Unique Features |

|---|---|---|

| Methylamine | Primary Amine | Contains one methyl group; simpler structure. |

| Trimethylamine | Tertiary Amine | Features three methyl groups; different reactivity. |

| Diethylamine | Secondary Amine | Contains ethyl groups instead of methyl; different properties. |

Comparison Highlights

Dimethylamine-N-D1's uniqueness lies in its deuterated structure, which enhances metabolic stability compared to non-deuterated counterparts like dimethylamine and methylamine. This property is particularly advantageous in drug development and metabolic studies, making it a valuable tool in both academic research and industrial applications .